4-[(4-Oxothiochromen-3-yl)methyl]benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-Oxothiochromen-3-yl)methyl]benzonitrile is a chemical compound with the molecular formula C17H11NOS It is known for its unique structure, which includes a thiochromen ring fused with a benzonitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Oxothiochromen-3-yl)methyl]benzonitrile typically involves the reaction of 4-oxothiochromen-3-ylmethyl chloride with benzonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing safety measures to handle the reagents and products.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(4-Oxothiochromen-3-yl)methyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents are common.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-[(4-Oxothiochromen-3-yl)methyl]benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-[(4-Oxothiochromen-3-yl)methyl]benzonitrile involves its interaction with specific molecular targets. The compound’s thiochromen ring can interact with various enzymes and receptors, potentially inhibiting or activating specific pathways. For example, it may inhibit enzymes involved in oxidative stress or modulate signaling pathways related to cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methylbenzonitrile: Similar structure but lacks the thiochromen ring.
4-[(4-Bromo-1H-pyrazol-1-yl)methyl]benzonitrile: Contains a pyrazole ring instead of a thiochromen ring.
Uniqueness
4-[(4-Oxothiochromen-3-yl)methyl]benzonitrile is unique due to its thiochromen ring, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
79530-08-8 |
---|---|
Molekularformel |
C17H11NOS |
Molekulargewicht |
277.3 g/mol |
IUPAC-Name |
4-[(4-oxothiochromen-3-yl)methyl]benzonitrile |
InChI |
InChI=1S/C17H11NOS/c18-10-13-7-5-12(6-8-13)9-14-11-20-16-4-2-1-3-15(16)17(14)19/h1-8,11H,9H2 |
InChI-Schlüssel |
SVIQXWSMQSDYQY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C(=CS2)CC3=CC=C(C=C3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.